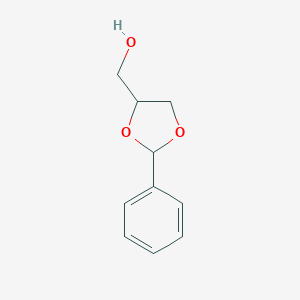

2-Phenyl-1,3-dioxolane-4-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDDNHGBAJNKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937834 | |

| Record name | (2-Phenyl-1,3-dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-39-0 | |

| Record name | 2-Phenyl-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-4-methanol, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzylideneglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Phenyl-1,3-dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-dioxolane-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-PHENYL-1,3-DIOXOLAN-4-YL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD6JK979Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-Phenyl-1,3-dioxolane-4-methanol" chemical properties and structure

An In-Depth Technical Guide to 2-Phenyl-1,3-dioxolane-4-methanol

Introduction: Defining a Versatile Synthetic Building Block

This compound, also known by synonyms such as Benzylideneglycerol, is a distinct organic compound that holds a significant position in synthetic chemistry.[1][2] Classified as a member of the benzene and substituted derivatives class, it is structurally an acetal formed from benzaldehyde and glycerol, incorporating both a phenyl and a primary alcohol functional group.[3] This unique combination makes it a valuable intermediate and a protected form of glycerol, widely utilized by researchers in the development of more complex molecules. Its CAS Registry Number is 1708-39-0, and it has a molecular formula of C10H12O3.[1][4][5] This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in chemical research and drug development.

Molecular Structure and Stereochemistry

The structural architecture of this compound is fundamental to its chemical behavior. The molecule features a five-membered 1,3-dioxolane ring, which is substituted at the 2-position with a phenyl group and at the 4-position with a hydroxymethyl group (-CH₂OH).

The presence of two chiral centers at the C2 and C4 positions of the dioxolane ring means the compound can exist as a mixture of diastereomers (cis and trans isomers). The relative orientation of the phenyl group and the hydroxymethyl group dictates the stereochemical outcome of reactions involving this molecule and is a critical consideration in stereoselective synthesis.

Caption: 2D structure of this compound with key functional groups. Asterisks denote chiral centers.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, purification, and application in various reaction conditions. It is typically described as a colorless to pale yellow viscous liquid or oil with a mild, sweet, almond-like aroma.[1][5]

| Property | Value | Source(s) |

| CAS Number | 1708-39-0 | [1][2][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][4] |

| Molecular Weight | 180.20 g/mol | [1][4][5] |

| Appearance | Colorless to pale-yellow liquid/oil | [1][5] |

| Odor | Mild almond, sweet berry | [1][5] |

| Boiling Point | 280 °C (lit.) or 185 °C | [1][5] |

| Melting Point | 84 °C | [1][5] |

| Density | 1.185 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index | n20/D 1.538 (lit.) | [1][5] |

| Flash Point | 113 °C or 74 °C | [1][5] |

| Solubility | Slightly soluble in Chloroform, Methanol. Soluble in ethanol and essential oils. | [1] |

| pKa (Predicted) | 14.20 ± 0.10 | [1] |

Note: Discrepancies in reported boiling points and flash points exist in the literature, which may be attributable to different isomeric mixtures or measurement conditions.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a complete public spectral dataset for this specific compound is limited, its characteristic features can be reliably predicted based on its functional groups and data from close analogs.[6]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group (typically in the δ 7.30-7.50 ppm range), a singlet for the acetal proton at C2 (around δ 5.80 ppm), and a series of multiplets for the diastereotopic protons of the dioxolane ring and the hydroxymethyl group.[6]

-

¹³C NMR Spectroscopy : The carbon spectrum will feature signals for the aromatic carbons, the acetal carbon (C2), the C4 and C5 carbons of the dioxolane ring, and the primary alcohol carbon (-CH₂OH).

-

Infrared (IR) Spectroscopy : Key absorption bands would include a broad O-H stretch for the alcohol group (around 3400 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and strong C-O stretches characteristic of the acetal group.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak corresponding to its molecular weight (180.20 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the dioxolane ring.

Synthesis: A Classic Acetalization Workflow

The most common and direct route to synthesize this compound is through the acid-catalyzed acetalization of glycerol with benzaldehyde.[1] This reaction serves as a proficient method for protecting the 1,2-diol of glycerol.

The rationale behind this experimental design is straightforward: an acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of benzaldehyde, activating it for nucleophilic attack by the hydroxyl groups of glycerol. The reaction is reversible, thus requiring the continuous removal of water to drive the equilibrium towards the acetal product, a task typically accomplished using a Dean-Stark apparatus.

Sources

- 1. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]

- 2. 1,3-Dioxolane-4-methanol, 2-phenyl- | C10H12O3 | CID 15572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB003267) - FooDB [foodb.ca]

- 4. (2-Phenyl-1,3-dioxolan-4-yl)methanol | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 2-Phenyl-1,3-dioxolane-4-methanol from Glycerol and Benzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Phenyl-1,3-dioxolane-4-methanol, a valuable chemical intermediate, from the renewable building blocks glycerol and benzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It delves into the underlying reaction mechanism, explores a range of catalytic systems, presents a detailed experimental protocol, and discusses methods for the characterization and purification of the target compound. The synthesis represents a key example of green chemistry, transforming a byproduct of the biodiesel industry into a value-added product.

Introduction: The Significance of this compound

This compound, also known as benzylidene glycerol, is a cyclic acetal derived from the acid-catalyzed reaction of glycerol and benzaldehyde.[1][2] This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, cosmetics, and as fuel additives.[3][4] The presence of a chiral center and multiple functional groups makes it a versatile building block in organic synthesis.[5] Notably, its synthesis utilizes glycerol, a readily available and inexpensive byproduct of biodiesel production, aligning with the principles of sustainable chemistry.[3]

The reaction typically yields a mixture of the five-membered ring (this compound) and the six-membered ring (2-phenyl-1,3-dioxan-5-ol) isomers.[6][7] The control of selectivity towards the desired five-membered ring isomer is a key challenge and an active area of research. This guide will focus on the synthesis and characterization of the dioxolane derivative.

Reaction Mechanism: The Chemistry of Acetal Formation

The synthesis of this compound proceeds via an acid-catalyzed acetalization reaction.[8] The mechanism can be understood through the following key steps:

-

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]

-

Nucleophilic Attack by Glycerol: A hydroxyl group of the glycerol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.[8][10]

-

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by another hydroxyl group of the glycerol backbone on the protonated hemiacetal leads to the formation of a five-membered or six-membered cyclic intermediate with the elimination of a water molecule.[9] The formation of the five-membered dioxolane ring is often kinetically favored.

-

Deprotonation: The final step involves the deprotonation of the cyclic intermediate to regenerate the acid catalyst and yield the final product, this compound.

The removal of water as it is formed is crucial to drive the equilibrium towards the product side, as the reaction is reversible.[11]

Catalytic Systems: Driving Efficiency and Selectivity

A variety of catalysts have been employed for the acetalization of glycerol with benzaldehyde, ranging from homogeneous to heterogeneous systems. The choice of catalyst significantly influences the reaction rate, yield, and selectivity.

Homogeneous Catalysts

-

Brønsted Acids: Traditional homogeneous catalysts such as p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective in promoting the reaction.[6][11] PTSA, for instance, has been shown to give high yields under microwave irradiation.[11] However, these catalysts can be corrosive, difficult to separate from the reaction mixture, and may lead to environmental concerns.[11]

Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.

-

Acidic Resins: Solid acid catalysts like Amberlyst-36 have demonstrated high yields (up to 94%) in the reaction of glycerol with benzaldehyde.[11]

-

Zeolites and Clays: Materials such as zeolite H-BEA and Montmorillonite K-10 are also effective catalysts for this transformation.[11]

-

Sulfated Metal Oxides: Sulfated mixed metal oxides, for example, SO₄²⁻/CeO₂–ZrO₂, have been shown to be active and environmentally benign catalysts, with studies indicating good selectivity towards the dioxolane product.[6]

-

Heteropolyacids: Tungstophosphoric acid supported on silica-coated magnetite nanoparticles has been used as a magnetically separable heterogeneous catalyst, achieving high glycerol conversion and cyclic acetal yields.[12]

The choice between homogeneous and heterogeneous catalysts will depend on the specific requirements of the process, including scale, cost, and desired product purity.

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized, yet detailed, experimental procedure for the synthesis of this compound. The specific quantities and conditions may be optimized based on the chosen catalyst and available equipment.

Materials and Equipment

-

Reactants: Glycerol (anhydrous), Benzaldehyde

-

Catalyst: p-Toluenesulfonic acid (PTSA) or a selected heterogeneous catalyst

-

Solvent (for water removal): Toluene or n-hexane

-

Equipment: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer with hotplate, rotary evaporator, separatory funnel, standard laboratory glassware.

Reaction Workflow

Caption: A schematic overview of the synthesis workflow.

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and a condenser, add glycerol, benzaldehyde, the acid catalyst, and a suitable solvent for azeotropic water removal (e.g., toluene). A typical molar ratio of glycerol to benzaldehyde is 1:1 to 1.2:1.[13]

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (e.g., toluene refluxes at approximately 110°C). Water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a homogeneous catalyst was used, neutralize the acid with a mild base, such as a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and wash with water to remove any remaining glycerol and catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a viscous liquid, can be purified by vacuum distillation or column chromatography on silica gel to isolate the this compound.

Characterization of the Product

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are commonly employed:

Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (phenyl group): multiplet around δ 7.30-7.50 ppm. Acetal proton (CH): singlet around δ 5.80 ppm. Dioxolane and methanol protons: multiplets in the δ 3.5-4.5 ppm region.[14] |

| ¹³C NMR | Aromatic carbons: signals in the δ 125-140 ppm region. Acetal carbon: signal around δ 103 ppm. Dioxolane and methanol carbons: signals in the δ 60-80 ppm region. |

| FT-IR (cm⁻¹) | O-H stretch (alcohol): broad peak around 3400 cm⁻¹. C-H stretch (aromatic and aliphatic): peaks around 3100-2800 cm⁻¹. C=C stretch (aromatic): peaks around 1600 and 1450 cm⁻¹. C-O stretch (acetal and alcohol): strong peaks in the 1200-1000 cm⁻¹ region. |

| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z = 180.20. |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and the specific instrument used.

Conclusion and Future Perspectives

The synthesis of this compound from glycerol and benzaldehyde is a robust and adaptable process with significant potential for the production of value-added chemicals from renewable resources. Future research in this area is likely to focus on the development of more efficient and selective heterogeneous catalysts that can operate under milder reaction conditions, further enhancing the green credentials of this important transformation. The exploration of continuous flow processes for this reaction also presents an exciting avenue for industrial-scale production.

References

-

Deutsch, J., et al. (2007). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Catalysts, 8(12), 595. [Link]

-

Pradima, C., et al. (2021). Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. PubMed Central, 11, 23. [Link]

-

Ferreira, P., et al. (2021). Solketal. Encyclopedia MDPI. [Link]

-

Xi'an Lyphar Biotech Co., Ltd. (n.d.). What's the application of Solketal? lyphar.com. [Link]

-

Fatica, M. A., et al. (2023). An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. MDPI. [Link]

-

Ferreira, P., et al. (2021). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. MDPI. [Link]

-

Al-Mawla, D. H., et al. (2019). Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. MDPI. [Link]

-

Wikipedia. (n.d.). Solketal. [Link]

-

G. M. S. El-Shafei, et al. (2019). Acetalization of glycerol with benzaldehyde over Na8SiW11O39/MCM-41. ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. [Link]

-

ResearchGate. (n.d.). Acetalization of glycerol with Benzaldehyde (1:2 mole ratio) in the presence of solid acid catalysts. [Link]

-

da Silva, R. X., et al. (2025). Synthesis of bio–additive fuels from acetalization of glycerol with benzaldehyde over molybdenum promoted green solid acid catalysts. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

-

Zhang, L., et al. (2016). Preparation process of benzaldehyde glycerol acetal catalyzed by TsOH. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry. [Link]

-

YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031240). [Link]

-

PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. [Link]

Sources

- 1. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]

- 2. 1,3-Dioxolane-4-methanol, 2-phenyl- | C10H12O3 | CID 15572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solketal | Encyclopedia MDPI [encyclopedia.pub]

- 4. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]

- 5. Solketal - Wikipedia [en.wikipedia.org]

- 6. Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 2-Phenyl-1,3-dioxolane-4-methanol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Phenyl-1,3-dioxolane-4-methanol (also known as benzylidene glycerol), a versatile organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the causality behind experimental choices and ensuring a self-validating interpretation of the results.

Introduction to this compound

This compound (CAS No: 1708-39-0, Molecular Formula: C₁₀H₁₂O₃) is a heterocyclic compound featuring a phenyl group and a hydroxymethyl group attached to a 1,3-dioxolane ring.[1] Its structure, derived from the protection of two adjacent hydroxyl groups of glycerol with benzaldehyde, makes it a valuable chiral building block and intermediate in organic synthesis. Accurate structural confirmation is paramount for its application in complex molecular architectures. Spectroscopic methods provide the necessary tools for this confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is recommended.

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons on the dioxolane ring, and the protons of the hydroxymethyl group. Due to the presence of a stereocenter at C4 of the dioxolane ring, the molecule is chiral, and the protons on the dioxolane ring can exhibit complex splitting patterns (diastereotopicity).

Expected Chemical Shifts and Multiplicities:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet | Aromatic protons |

| Acetal (CH) | ~5.8 | Singlet | Proton at C2 of the dioxolane ring |

| Dioxolane Ring (OCH₂, CH) | 3.5 - 4.5 | Multiplets | Protons at C4 and C5 of the dioxolane ring |

| Hydroxymethyl (CH₂OH) | 3.5 - 3.9 | Multiplet | Methylene protons of the hydroxymethyl group |

| Hydroxyl (OH) | Variable (typically 1.5-4.0) | Broad Singlet | Proton of the hydroxyl group |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

The singlet for the acetal proton is a characteristic feature, confirming the presence of the benzylidene acetal group. The complex multiplets for the dioxolane and hydroxymethyl protons arise from spin-spin coupling between adjacent non-equivalent protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Assignment |

| Phenyl (C₆H₅) | 125 - 140 | Aromatic carbons |

| Acetal (CH) | ~103 | Carbon at C2 of the dioxolane ring |

| Dioxolane Ring (OCH₂, CH) | 65 - 80 | Carbons at C4 and C5 of the dioxolane ring |

| Hydroxymethyl (CH₂OH) | ~63 | Methylene carbon of the hydroxymethyl group |

The downfield signal around 103 ppm is characteristic of the acetal carbon. The aromatic region will show multiple signals corresponding to the substituted and unsubstituted carbons of the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, a small amount can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Hydroxyl (alcohol) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1600, 1475 | C=C stretch | Aromatic ring |

| 1200 - 1000 | C-O stretch | Acetal and alcohol |

The broad absorption band in the 3600-3200 cm⁻¹ region is a clear indication of the presence of the hydroxyl group. The C-O stretching region is often complex but will show strong absorptions characteristic of the acetal and alcohol moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

Ionization Method: Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.

Mass Spectral Analysis

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ).[1] The fragmentation pattern provides valuable structural information.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 180.

-

Loss of a hydrogen atom: A peak at m/z = 179.

-

Loss of the hydroxymethyl group (-CH₂OH): A peak at m/z = 149.

-

Benzoyl cation (C₆H₅CO⁺): A strong peak at m/z = 105, resulting from the cleavage of the dioxolane ring.

-

Phenyl cation (C₆H₅⁺): A peak at m/z = 77.

The presence of the molecular ion peak confirms the molecular weight, and the characteristic fragment ions, particularly the benzoyl cation, provide strong evidence for the presence of the benzylidene acetal structure.

Integrated Spectroscopic Analysis Workflow

The elucidation of the structure of this compound is a synergistic process that combines the information from all three spectroscopic techniques.

Caption: Workflow for the spectroscopic elucidation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating framework for the structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups (hydroxyl, aromatic ring, acetal), and mass spectrometry determines the molecular weight and provides characteristic fragmentation patterns. This comprehensive spectroscopic analysis is indispensable for ensuring the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity in research and development.

References

-

PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. Retrieved from [Link]

-

ChemBK. (2024). (2-phenyl-1,3-dioxolan-4-yl)methanol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB003267). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,2-benzylidene glycerol this compound. Retrieved from [Link]

-

MDPI. (2024). Effects of the Species and Growth Stage on the Antioxidant and Antifungal Capacities, Polyphenol Contents, and Volatile Profiles of Bamboo Leaves. Retrieved from [Link]

Sources

Physical properties of benzylidene glycerol, including boiling and melting points

An In-Depth Technical Guide to the Physical Properties of Benzylidene Glycerol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzylidene Glycerol in Synthesis

In the landscape of medicinal chemistry and materials science, the strategic use of protecting groups and chiral building blocks is paramount. Benzylidene glycerol, a derivative of the simple polyol glycerol, represents a critical chiral synthon and a versatile intermediate. Its structure, featuring a phenyl-substituted acetal, not only masks two of glycerol's hydroxyl groups, reducing its polarity and enabling selective reactions at the remaining hydroxyl, but also introduces conformational rigidity and chirality.

This guide focuses primarily on cis-1,3-O-benzylideneglycerol (CAS 4141-19-9) , the most common and well-characterized isomer. This compound serves as a crucial starting material in the synthesis of complex, biologically active molecules. Its applications include the development of arachidonoylglycerol mimetics targeting cannabinoid receptors, core disaccharides for vaccines, and novel anionic dendrimers with antibacterial properties[1]. For professionals in drug development, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for process optimization, purity assessment, and quality control. This document provides a detailed examination of these properties and the rigorous experimental protocols required for their verification.

Core Physical Properties of cis-1,3-O-Benzylideneglycerol

The physical constants of a compound are its fingerprint, offering immediate insight into its identity, purity, and expected behavior under various processing conditions. The data presented below for cis-1,3-O-benzylideneglycerol have been consolidated from reliable chemical suppliers and databases.

| Physical Property | Value | Source(s) |

| CAS Number | 4141-19-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 83-86 °C | [1][2] |

| Boiling Point | 333.6 °C at 760 mmHg (atmospheric pressure) | [2] |

| Density | 1.204 g/cm³ | [2] |

| Solubility | Soluble in benzene, chloroform, methanol, and acetone. | |

| Synonyms | cis-2-Phenyl-1,3-dioxan-5-ol, cis-5-Hydroxy-2-phenyl-1,3-dioxane | [3] |

Experimental Determination of Physical Properties

A commitment to empirical verification is the bedrock of scientific integrity. The following protocols are designed as self-validating systems for determining the melting and boiling points of benzylidene glycerol, incorporating best practices to ensure accuracy and reproducibility.

The Principle of Melting Point Determination as an Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of even small amounts of impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, melting point determination is a fundamental, rapid, and cost-effective technique for assessing the purity of a solid sample like cis-1,3-O-benzylideneglycerol.

Protocol: High-Precision Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp® or similar device), which allows for precise control of the heating rate.

Methodology:

-

Sample Preparation:

-

Ensure the cis-1,3-O-benzylideneglycerol sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Obtain a glass capillary tube (sealed at one end). Invert the tube and press the open end into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The impact will compact the solid tightly.

-

Repeat until the packed sample height is 2-3 mm. An excessive sample amount will lead to an artificially broad melting range due to inefficient heat transfer.

-

-

Instrument Setup & Calibration:

-

Before the first use of the day, verify the apparatus's thermometer calibration using certified standards with known melting points (e.g., pure benzoic acid or urea).

-

Set the starting temperature to approximately 15-20°C below the expected melting point of 83°C (e.g., set to 65°C).

-

-

Measurement Execution:

-

Rapid Approximation (Optional but Recommended): For an unknown sample, perform a fast run with a rapid ramp rate (10-20°C/minute) to quickly find the approximate melting range.

-

Precise Determination: Insert the prepared capillary tube into the apparatus.

-

Set the ramp rate to a slow, controlled value of 1-2°C per minute. This slow rate is critical to ensure the sample and the thermometer are in thermal equilibrium, preventing temperature lag.

-

Observe the sample through the magnified viewfinder.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and observing. Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ – T₂. For pure cis-1,3-O-benzylideneglycerol, this range should be narrow and fall within the 83-86°C window.

-

Caption: Workflow for precise melting point determination.

The Principle of Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid converts into vapor. Since atmospheric pressure fluctuates with altitude and weather conditions, it is crucial to record the barometric pressure during the measurement. For substances with high boiling points, like benzylidene glycerol, determination under reduced pressure (vacuum) is often performed to prevent thermal decomposition. The data table reflects this, showing a much lower boiling point at reduced pressure (10 Torr).

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for determining the boiling point of small quantities of liquid, minimizing waste. It relies on observing the equilibrium between the liquid's vapor pressure and the external pressure.

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 360°C range)

-

Small test tube (e.g., 6x50 mm culture tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heat gun

Methodology:

-

Apparatus Assembly:

-

Attach the small test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

-

Add approximately 0.5 mL of cis-1,3-O-benzylideneglycerol to the test tube.

-

Place a capillary tube (the kind used for melting points) into the test tube with its sealed end pointing upwards.

-

Secure the thermometer assembly in the Thiele tube, ensuring the sample is immersed in the mineral oil bath. The oil level must be above the side arm to ensure proper convection.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner using a soft flame. The design of the tube promotes natural convection, ensuring uniform heating of the oil bath.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Upon reaching the boiling point, the liquid's vapor pressure will overcome the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the open end of the capillary tube.

-

-

Measurement:

-

Once a vigorous and continuous stream of bubbles is observed, remove the heat source.

-

The apparatus will begin to cool. The stream of bubbles will slow down and eventually stop.

-

The exact moment the bubbling ceases and the liquid is drawn back into the capillary tube signifies that the vapor pressure inside the capillary is equal to the external atmospheric pressure.

-

The temperature recorded at this precise moment is the boiling point of the liquid.

-

Record the ambient barometric pressure from a laboratory barometer for a fully corrected result.

-

Conclusion

The physical properties of cis-1,3-O-benzylideneglycerol, particularly its melting and boiling points, are foundational data points for its application in research and development. A sharp melting range serves as a primary indicator of high purity, a critical parameter in drug synthesis where impurities can have significant consequences. The established protocols for determining these properties are designed to be robust and reliable, ensuring that scientists can confidently verify the quality of their materials. By adhering to these meticulous experimental procedures, researchers can ensure the integrity of their synthetic pathways and the quality of the resulting high-value compounds.

References

-

Discovery of Benzylidene Derivatives as Potent Syk Inhibitors: Synthesis, SAR Analysis, and Biological Evaluation . (2015). PubMed. Retrieved January 10, 2026, from [Link]

Sources

"2-Phenyl-1,3-dioxolane-4-methanol" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Phenyl-1,3-dioxolane-4-methanol, a versatile organic compound, holds a significant position in the landscape of chemical synthesis, particularly in the realms of pharmaceutical development and materials science. This guide, intended for the discerning researcher and drug development professional, moves beyond rudimentary data to provide a comprehensive understanding of this molecule. We will delve into its synthesis, explore its nuanced applications as a chiral building block, and provide the detailed technical data necessary for its effective utilization in a laboratory setting. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical applicability.

Core Identifiers and Physicochemical Properties

This compound, also known as benzylidene glycerol, is a heterocyclic compound featuring a phenyl group and a hydroxymethyl substituent on a 1,3-dioxolane ring. This structure imparts a unique combination of stereochemical potential and reactivity.

| Property | Value | Source(s) |

| CAS Number | 1708-39-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [3][4] |

| Odor | Sweet berry and bitter almond aroma | [3][4] |

| Boiling Point | 280 °C (lit.) | [3][4] |

| Density | 1.185 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.538 (lit.) | [3][4] |

| Solubility | Slightly soluble in chloroform and methanol. Soluble in ethanol and essential oils. | [3] |

Synthesis of this compound: A Strategic Overview

The primary and most efficient route to this compound is the acid-catalyzed acetalization of glycerol with benzaldehyde. This reaction is a cornerstone of protecting group chemistry and offers a high-yield pathway to the target molecule. The formation of the five-membered dioxolane ring is favored over the six-membered dioxane ring.[5]

Reaction Mechanism and Rationale

The synthesis proceeds via the formation of a hemiacetal from the reaction of benzaldehyde with one of the primary hydroxyl groups of glycerol, followed by an intramolecular cyclization with the adjacent secondary hydroxyl group to form the stable 1,3-dioxolane ring. The use of an acid catalyst, such as phosphomolybdic acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of benzaldehyde, thereby activating it towards nucleophilic attack by the hydroxyl groups of glycerol.[5] The regioselectivity for the 1,2-diol of glycerol is high, leading predominantly to the desired 1,3-dioxolane product.[5]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Acetalization

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Glycerol

-

Benzaldehyde

-

Phosphomolybdic Acid (PMA) or p-Toluenesulfonic acid (p-TSA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus (or equivalent for water removal)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add glycerol, benzaldehyde (1.1 equivalents), and a catalytic amount of phosphomolybdic acid (e.g., 0.5 mol%).[5]

-

Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following data provides a reference for the spectroscopic characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Caption: Predicted ¹H NMR signals for this compound.

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific diastereomer. A crude ¹H-NMR analysis often shows the presence of multiple isomers.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~138 | Quaternary aromatic carbon (C-ipso) |

| ~126-129 | Aromatic carbons (CH) |

| ~104 | Acetal carbon (O-CH-O) |

| ~75 | Dioxolane methine carbon (CH-O) |

| ~67 | Dioxolane methylene carbon (CH₂-O) |

| ~63 | Hydroxymethyl carbon (CH₂OH) |

Note: These are approximate chemical shifts. For a similar compound, 2-phenyl-1,3-dioxolane, signals are observed at 65.4, 103.8, 126.4, 128.4, 129.4, and 137.6 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretching (alcohol) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1600, ~1495 | Medium-Weak | C=C stretching (aromatic ring) |

| 1200-1000 | Strong | C-O stretching (acetal and alcohol) |

For a related compound, 2-phenyl-1,3-dioxolane, characteristic IR peaks are available in online databases.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Expected Molecular Ion: [M]⁺ at m/z = 180.

-

Key Fragmentation Patterns: A prominent fragment is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Another significant fragment is the phenyl cation [C₆H₅]⁺ at m/z 77. The loss of the hydroxymethyl group (CH₂OH) can also be observed.[9][10]

Applications in Drug Development and Research

The utility of this compound in drug development stems primarily from its role as a chiral building block and a versatile intermediate.[2]

Chiral Synthon

When prepared from enantiomerically pure glycerol derivatives, this compound serves as a valuable chiral synthon. The defined stereochemistry of the dioxolane ring can be transferred to new stereocenters in a target molecule, which is of paramount importance in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Bioactive Molecules

The hydroxyl group of this compound can be readily functionalized, and the benzylidene acetal can serve as a protecting group for the 1,2-diol of glycerol. This allows for selective reactions at other positions of a more complex molecule. For instance, derivatives of benzylidene glycerol are used in the synthesis of biologically active molecules such as arachidonoylglycerol mimetics, which are selective for CB1 receptors.[11] Enantiomerically pure forms of 1,3-dioxolane-4-methanol compounds are key intermediates in the synthesis of β-blockers, glycerophospholipids, and other therapeutic agents.[5]

Polymer Chemistry

Derivatives of this compound, such as its methacrylate ester, have been used in the synthesis of copolymers.[12] These polymers can have interesting properties and potential applications in materials science and biomedicine.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a comprehensive safety data sheet (SDS) for this compound should always be consulted, general safety precautions for similar chemicals include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

-

Fire Safety: This compound is a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.

It is important to note that this compound is moderately toxic by ingestion and intraperitoneal routes and mildly toxic by skin contact.[3]

Conclusion

This compound is a compound of significant utility, offering a blend of desirable physicochemical properties and synthetic versatility. Its role as a chiral precursor and a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, is well-established. This guide has provided a detailed overview of its synthesis, characterization, and applications, grounded in scientific principles and practical laboratory considerations. It is our hope that this comprehensive resource will empower researchers and drug development professionals to effectively harness the potential of this valuable chemical entity in their scientific endeavors.

References

-

¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers and. (n.d.). Academia.edu. Retrieved from [Link]

-

2-Phenyl-1,3-dioxolane - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

1,3-Dioxolane-4-methanol, 2-phenyl-. (n.d.). PubChem. Retrieved from [Link]

-

Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. (2015). Polymer Chemistry. Retrieved from [Link]

-

(PDF) Tetrahedron letter. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation and polymerization of 2‐phenyl‐4‐methylene‐1,3‐dioxolane. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Chiral benzylidene derivatives of glycerol. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Phenyl-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Showing metabocard for this compound (HMDB0031240). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

(2-phenyl-1,3-dioxolan-4-yl)methanol. (n.d.). ChemBK. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 1,3-Dioxolane-4-methanol, 2-phenyl- | C10H12O3 | CID 15572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol | 5694-69-9 [smolecule.com]

- 3. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-PHENYL-1,3-DIOXOLANE(936-51-6) IR Spectrum [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectrabase.com [spectrabase.com]

- 12. tandfonline.com [tandfonline.com]

The Stereochemical Landscape of 2-Phenyl-1,3-dioxolane-4-methanol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the chirality and stereochemistry of 2-Phenyl-1,3-dioxolane-4-methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, resolution, and characterization of its stereoisomers, offering both foundational principles and actionable experimental protocols. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a blend of theoretical understanding and practical application.

Introduction: The Significance of Chirality in this compound

This compound, a heterocyclic compound derived from the protection of glycerol with benzaldehyde, possesses a stereogenic center that imparts chirality to the molecule.[1][2] The spatial arrangement of substituents around this chiral center gives rise to stereoisomers with distinct three-dimensional structures. In the pharmaceutical and life sciences sectors, the stereochemistry of a molecule is of paramount importance, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Enantiomerically pure forms of 1,3-dioxolane-4-methanol derivatives are crucial building blocks in the synthesis of various biologically active compounds, including β-blockers and antiviral agents.[3][4] This guide will elucidate the stereochemical complexities of this compound and provide the technical framework for its stereoselective synthesis and analysis.

The Stereoisomers of this compound

The structure of this compound contains two stereogenic centers at the C2 and C4 positions of the dioxolane ring. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers. These are designated as cis and trans diastereomers based on the relative orientation of the phenyl group at C2 and the hydroxymethyl group at C4.

The C4 carbon, being attached to four different groups (a hydrogen atom, a hydroxymethyl group, and two oxygen atoms of the ring), is a chiral center.[5] This results in (R)- and (S)-enantiomers. Furthermore, the C2 carbon, bearing a phenyl group and a hydrogen atom, can also be chiral, leading to cis and trans diastereomers.

Caption: Stereoisomeric relationship of this compound.

Synthesis of Racemic this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of glycerol with benzaldehyde.[4][5][6] This reaction preferentially forms the five-membered 1,3-dioxolane ring over the six-membered 1,3-dioxane ring. The use of specific catalysts can enhance the regioselectivity of this reaction.

Experimental Protocol: Synthesis using Phosphomolybdic Acid

This protocol outlines a highly regioselective synthesis yielding the 1,3-dioxolane derivative.[4][7]

Materials:

-

Glycerol

-

Benzaldehyde

-

Phosphomolybdic acid (PMA)

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a two-necked round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol and phosphomolybdic acid (PMA) in a 200:1 molar ratio.

-

Add an equimolar amount of benzaldehyde relative to glycerol.

-

Add toluene as the solvent to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst by washing the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The choice of phosphomolybdic acid as a catalyst is critical for achieving high regioselectivity towards the 1,3-dioxolane product.[4][7] This is attributed to the formation of a glycerolato-PMA complex that favors the attack on the 1- and 2-hydroxyl groups of glycerol.

Strategies for Chiral Resolution

The separation of the racemic mixture of this compound into its constituent enantiomers is a critical step for its application in stereoselective synthesis. Two primary strategies are employed: classical chemical resolution and modern chromatographic techniques.

Classical Resolution via Diastereomeric Salt Formation

This method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric esters.[8] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Workflow for Diastereomeric Salt Formation and Separation:

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol Outline:

-

React the racemic this compound with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-Mandelic acid or tartaric acid derivatives) in the presence of a coupling agent (e.g., DCC) or after converting the acid to its acid chloride.

-

The resulting mixture of diastereomeric esters is then subjected to fractional crystallization from a suitable solvent system. The choice of solvent is critical and often determined empirically.

-

The separated diastereomers are then hydrolyzed (e.g., using aqueous base) to liberate the enantiomerically pure alcohols.

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and direct method for the analytical and preparative separation of enantiomers.[9] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

| Parameter | Chiral HPLC | Chiral SFC |

| Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives) | Polysaccharide-based (e.g., amylose or cellulose derivatives) |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol) |

| Advantages | Well-established, wide range of available columns | Faster separations, lower solvent consumption, "greener" technique |

| Considerations | Higher solvent cost and disposal issues | Requires specialized instrumentation |

Typical Chiral HPLC Protocol:

-

Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents is a critical parameter for achieving optimal separation and should be optimized.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase.

-

Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (typically at 254 nm due to the phenyl group). The two enantiomers will elute at different retention times.

Stereochemical Characterization

The determination of the stereoisomeric purity (both diastereomeric ratio and enantiomeric excess) is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the diastereomeric ratio and, with the aid of chiral derivatizing agents, the enantiomeric excess.[10][11][12]

-

¹H and ¹³C NMR: The diastereomers of this compound will exhibit distinct sets of signals in both ¹H and ¹³C NMR spectra due to the different chemical environments of the nuclei.[10][13] Integration of the corresponding signals allows for the quantification of the diastereomeric ratio.

-

2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry (cis vs. trans). Protons that are close in space will show cross-peaks in the NOESY spectrum. For the cis isomer, a NOE is expected between the proton at C2 and the protons at C4, whereas for the trans isomer, this interaction will be absent or significantly weaker.[10]

-

NMR with Chiral Derivatizing Agents: To determine the enantiomeric excess of a sample, it can be derivatized with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters.[12] The resulting diastereomers will have distinct NMR signals (particularly for nuclei near the new stereocenter, such as the protons on the hydroxymethyl group), allowing for the quantification of the enantiomeric ratio by integration.

Chiral Chromatography

As discussed in the resolution section, chiral HPLC and SFC are also the primary methods for determining the enantiomeric excess of a sample. By comparing the peak areas of the two enantiomers, the enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Applications in Research and Drug Development

The enantiomerically pure forms of this compound serve as versatile chiral building blocks in the synthesis of a wide array of complex molecules.[14] Their utility stems from the presence of a primary alcohol that can be readily functionalized and a protected diol that can be deprotected under acidic conditions to reveal the glycerol backbone. This structural motif is found in numerous pharmaceuticals, making stereochemically defined this compound a valuable starting material in drug discovery and development.[3][4]

References

Sources

- 1. 1,3-Dioxolane-4-methanol, 2-phenyl- | C10H12O3 | CID 15572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB003267) - FooDB [foodb.ca]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 6. Digital Commons @ Butler University - Undergraduate Research Conference: Synthesis and Resolution of a Substituted Dioxolane from Glycerol [digitalcommons.butler.edu]

- 7. researchgate.net [researchgate.net]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 13. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 14. Buy Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol | 5694-69-9 [smolecule.com]

An In-Depth Technical Guide to 2-Phenyl-1,3-dioxolane-4-methanol: From Nomenclature to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-dioxolane-4-methanol, a versatile organic compound, holds a significant position in the realms of fragrance chemistry, organic synthesis, and pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, offering field-proven insights for professionals in the chemical and pharmaceutical industries.

Part 1: Chemical Identity and Nomenclature

Properly identifying a chemical compound is the cornerstone of scientific research and development. This compound is known by a variety of synonyms and alternative names, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide key identifiers.

The most commonly used name for this compound is This compound . Its Chemical Abstracts Service (CAS) number, a unique identifier, is 1708-39-0 [1].

Other frequently encountered synonyms and alternative names include:

It is classified as a member of the benzene and substituted derivatives class of organic compounds[2].

Structural Representation

The molecular structure of this compound consists of a phenyl group and a hydroxymethyl group attached to a 1,3-dioxolane ring. This structure is the result of the formal condensation of benzaldehyde with glycerol.

Part 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its handling, application, and the design of synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |

| Molecular Weight | 180.20 g/mol | [2] |

| CAS Number | 1708-39-0 | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [3][4] |

| Odor | Sweet, berry, and bitter almond aroma | [3][4] |

| Boiling Point | Approximately 280 °C | [3][4] |

| Density | Approximately 1.185 g/mL at 25 °C | [4] |

| Refractive Index | n20/D ~1.538 | [4] |

| Solubility | Soluble in ethanol and essential oils. Slightly soluble in chloroform and methanol. | [4] |

Part 3: Applications in Science and Industry

The unique chemical structure of this compound lends itself to a range of applications, primarily in the fragrance industry and as a key building block in organic synthesis.

Fragrance and Flavoring Agent

With its characteristic sweet, fruity, and almond-like scent, this compound is utilized as a fragrance ingredient in cosmetics and perfumes.[2] Its aromatic properties also make it a valuable component in the formulation of flavoring agents for the food industry.[2]

Intermediate in Organic and Pharmaceutical Synthesis

Perhaps its most significant role is as a versatile intermediate in organic synthesis. The presence of a chiral center and multiple functional groups makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Its potential antioxidant and antimicrobial properties are also areas of research interest for drug development.[2] A notable application is its use in the preparation of Glycerol Benzaldehyde with high specific selectivity.[4]

Part 4: Synthesis of this compound

The primary and most common method for the synthesis of this compound is the acid-catalyzed condensation reaction between benzaldehyde and glycerol. This reaction, an acetalization, results in the formation of the 1,3-dioxolane ring.

Reaction Scheme

Detailed Experimental Protocol

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Glycerol

-

Benzaldehyde

-

Phosphoric acid (as catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of glycerol and benzaldehyde. Add a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of phosphoric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product side. Monitor the progress of the reaction by observing the amount of water collected.

-

Neutralization: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Workup: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Part 5: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Toxicity: It is reported to be moderately toxic by ingestion and intraperitoneal routes and mildly toxic by skin contact.[4]

-

Flammability: It is a combustible liquid.[4]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from ignition sources.

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.

Part 6: Conclusion

This compound is a compound with significant utility in both industrial and research settings. Its pleasant aromatic properties make it a valuable fragrance and flavoring ingredient, while its chemical structure provides a versatile platform for the synthesis of more complex molecules, particularly in the pharmaceutical field. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use.

References

-

An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. MDPI. [Link]

-

(2-phenyl-1,3-dioxolan-4-yl)methanol. ChemBK. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 1708-39-0 Name: this compound. XiXisys. [Link]

-

Global Reference List of Chemically Defined Substances. IOFI Regulatory Database. [Link]

-

Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. Polymer Chemistry (RSC Publishing). [Link]

-

1,3-Dioxolane-4-methanol, 2-phenyl-. PubChem. [Link]

-

1,3-Dioxolane-4-methanol, 2-(phenylmethyl)- - Substance Details. SRS | US EPA. [Link]

-

Showing metabocard for this compound (HMDB0031240). Human Metabolome Database. [Link]

-

Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers and. [Link]

-

¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. ResearchGate. [Link]

Sources

The Synthesis of Benzylidene Glycerol: A Technical Guide on its Discovery, History, and Application in Drug Development

This guide provides a comprehensive technical overview of the discovery, history, and synthesis of benzylidene glycerol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry, evolution of synthetic methodologies, and the contemporary applications of this versatile molecule and its derivatives.

Introduction: The Significance of Benzylidene Glycerol

Benzylidene glycerol, a cyclic acetal formed from the reaction of glycerol and benzaldehyde, exists primarily as two isomeric structures: the five-membered ring, 2-phenyl-1,3-dioxolane-4-methanol, and the six-membered ring, 2-phenyl-1,3-dioxan-5-ol. These compounds are not merely chemical curiosities; they serve as crucial intermediates in organic synthesis and as foundational scaffolds in the development of novel therapeutic agents. The formation of the benzylidene acetal provides a robust protecting group for the hydroxyl moieties of glycerol, enabling selective chemical transformations at other positions of the molecule.[1] This attribute has been extensively utilized in carbohydrate chemistry and the synthesis of complex natural products.[2] Furthermore, the benzylidene moiety itself, when incorporated into larger molecular frameworks, has been shown to confer significant biological activity, paving the way for its exploration in medicinal chemistry.[3][4]

This guide will navigate the historical milestones in the synthesis of benzylidene glycerol, dissect the key synthetic protocols with an emphasis on the underlying chemical principles, and explore the burgeoning role of its derivatives in the landscape of modern drug discovery.

A Journey Through Time: The Discovery and Historical Development of Benzylidene Glycerol Synthesis

While the precise first synthesis of benzylidene glycerol is not definitively documented in readily available literature, the foundational chemistry for its creation was laid in the late 19th and early 20th centuries with the broader exploration of acetal chemistry. A significant and well-documented investigation into the stereochemistry and synthesis of 1,3-O-benzylideneglycerols was published by N. Baggett and colleagues in 1960 in the Journal of the Chemical Society.[5] Their work provided a detailed study of the configuration and reactions of these compounds, marking a key point in the scientific understanding of this specific class of molecules.